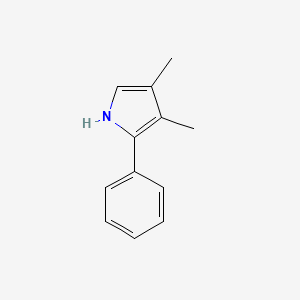

3,4-dimethyl-2-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

118799-13-6 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3,4-dimethyl-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |

InChI Key |

WUMHGMDXNUCQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethyl 2 Phenyl 1h Pyrrole and Analogous Structures

Classical and Named Reactions for Pyrrole (B145914) Ring Construction

The construction of the pyrrole ring can be achieved through several established synthetic strategies. These methods often involve the condensation of carbonyl compounds with amines or other nitrogen-containing reagents, followed by cyclization and aromatization.

Paal-Knorr Condensation and Modified Approaches

The Paal-Knorr synthesis is a widely utilized method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orguctm.edu This reaction is typically carried out under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org For the synthesis of an N-unsubstituted pyrrole, ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) is commonly used. uctm.edu

The mechanism, elucidated by V. Amarnath and coworkers, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. uctm.eduorganic-chemistry.org This is followed by an attack on the second carbonyl group to yield a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to form the aromatic pyrrole ring. uctm.edu

| Reactants | Reagents/Catalysts | Product Type | Ref. |

| 1,4-Diketone, Primary Amine/Ammonia | Acetic Acid (optional) | Substituted Pyrrole | wikipedia.orgorganic-chemistry.org |

| 2,5-Hexanedione, Benzylamine | p-Toluenesulfonic acid | N-Benzyl-2,5-dimethylpyrrole | uctm.edu |

| 1,4-Dicarbonyl, Magnesium Nitride | - | Pyrrole Analogues | uctm.edu |

A modification of this method involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound, which can react with various amines in the presence of a catalyst like iron(III) chloride to yield N-substituted pyrroles. organic-chemistry.org

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another cornerstone reaction for generating substituted pyrroles. wikipedia.org This method involves the condensation of an α-amino-ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. wikipedia.org Due to the inherent instability and tendency of α-aminoketones to self-condense, they are typically prepared in situ from the corresponding oxime. wikipedia.org

The classical Knorr synthesis utilized two equivalents of ethyl acetoacetate (B1235776). One equivalent is converted to ethyl 2-oximinoacetoacetate using sodium nitrite (B80452) in acetic acid. This intermediate is then reduced by zinc dust to the α-aminoketone, which immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole. wikipedia.org The reaction mechanism proceeds through the formation of an imine, which tautomerizes to an enamine, followed by cyclization, dehydration, and isomerization to the final pyrrole product. echemi.com

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Product | Ref. |

| α-Amino-ketone | β-Ketoester | Zinc, Acetic Acid | Substituted Pyrrole | wikipedia.org |

| Ethyl acetoacetate (2 equiv.) | Sodium nitrite, Zinc, Acetic acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | wikipedia.org |

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson synthesis offers a route to 3,4-disubstituted pyrroles through the reaction of two equivalents of an aldehyde or ketone with hydrazine. wikipedia.orgresearchgate.net The initial step is the formation of an azine from the carbonyl compound and hydrazine. psu.edu This azine, when heated under acidic conditions, undergoes a allaboutchemistry.netallaboutchemistry.net-sigmatropic rearrangement to form a 1,4-diimine intermediate, which then cyclizes and aromatizes to the pyrrole. wikipedia.orgnih.gov

Originally reported by Oskar Piloty in 1910, this reaction often required high temperatures and strong acids, leading to moderate yields. tandfonline.compsu.edu Modern modifications, such as the use of microwave irradiation, have significantly improved reaction times and yields. nih.gov

| Reactants | Conditions | Product Type | Ref. |

| Aldehyde/Ketone (2 equiv.), Hydrazine | Acid, Heat | 3,4-Disubstituted Pyrrole | tandfonline.comresearchgate.net |

| Aldehyde, Hydrazine, Aroyl Chloride, Pyridine (B92270) | Microwave Irradiation | N-Acyl-3,4-disubstituted Pyrrole | nih.gov |

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. wikipedia.org This method is particularly valuable for accessing a wide range of substituted pyrroles, including those with biological activity. wikipedia.orgthieme-connect.de

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.orgyoutube.com Solid-phase synthesis variations of the Hantzsch reaction have also been developed, allowing for the generation of pyrrole libraries. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref. |

| β-Ketoester | α-Haloketone | Ammonia/Primary Amine | Substituted Pyrrole | wikipedia.org |

| Ethyl acetoacetate | Chloroacetone | Ammonia | 2,4-Dimethyl-3-ethoxycarbonylpyrrole | wikipedia.org |

Van Leusen Reaction for Pyrrole Formation

The Van Leusen reaction provides a powerful method for synthesizing pyrroles from α,β-unsaturated ketones, aldehydes, or imines using tosylmethyl isocyanide (TosMIC). nih.govmdpi.com TosMIC serves as a three-atom synthon, providing the nitrogen and two carbon atoms of the pyrrole ring. mdpi.com

The reaction is initiated by the base-catalyzed deprotonation of TosMIC. The resulting anion undergoes a Michael addition to the α,β-unsaturated system. This is followed by a [3+2] cycloaddition and subsequent elimination of the tosyl group to afford the pyrrole. nih.gov This method is particularly useful for preparing 3,4-disubstituted pyrroles. mdpi.com

| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |

| α,β-Unsaturated Ketone | TosMIC | NaH, K2CO3 | 3,4-Disubstituted Pyrrole | nih.govmdpi.com |

| Chalcone | TosMIC | Base | 3-Aroyl-4-arylpyrrole | mdpi.com |

Barton-Zard Synthesis of Pyrroles

The Barton-Zard synthesis is a versatile method for preparing pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgrsc.org This reaction is highly valued for its ability to produce pyrroles with a variety of substitution patterns, including those that are not easily accessible through other methods. clockss.org

The mechanism involves the base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to yield the aromatic pyrrole. wikipedia.org The nitro group acts as both an activating group for the initial carbon-carbon bond formation and as a leaving group in the final aromatization step. clockss.org

| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |

| Nitroalkene | α-Isocyanoacetate | DBU, t-BuOK | Substituted Pyrrole-2-carboxylate | rsc.orgclockss.org |

| 1-Nitropropene | Ethyl isocyanoacetate | DBU | Ethyl 4-methylpyrrole-2-carboxylate | clockss.org |

Advanced and Modern Synthetic Strategies for Substituted Pyrroles

The synthesis of substituted pyrroles has been significantly advanced through the development of novel catalytic systems and reaction designs. These modern strategies provide efficient pathways to complex pyrrole structures, which are of great interest in medicinal chemistry and materials science. bohrium.com

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become an indispensable tool in organic synthesis, and the formation of the pyrrole ring is no exception. Catalysts based on palladium and silver have proven particularly effective in constructing this heterocyclic motif.

Palladium catalysts are well-known for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the synthesis of heterocyclic compounds. A notable strategy involves the palladium(II)-catalyzed regioselective synthesis of 2,3,5-trisubstituted pyrroles from simple alkenes. rsc.org This approach offers the advantage of using readily available starting materials and molecular oxygen as a terminal oxidant, presenting a greener alternative to traditional methods. rsc.org While the direct synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole using this specific method is not explicitly detailed, the principles can be applied to appropriately substituted alkene precursors. The versatility of palladium catalysis is further demonstrated in various intramolecular cyclization reactions, which have been extensively reviewed for the synthesis of five- and six-membered heterocycles. thieme-connect.de

| Catalyst System | Starting Materials | Key Features | Source |

| Palladium(II) | Alkenes | Regioselective, Uses O₂ as oxidant | rsc.org |

| Palladium-based | 7-halo-N-allyl-indoles | Intramolecular cyclization | acs.org |

This table summarizes palladium-catalyzed approaches for pyrrole synthesis.

Silver-catalyzed reactions have emerged as a powerful method for the synthesis of highly functionalized pyrroles. Specifically, the silver-catalyzed cycloaddition of terminal alkynes with isonitriles provides a direct route to 2,4-disubstituted pyrroles. rsc.orgnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism and is noted for its high regioselectivity and good to excellent yields. rsc.org The use of silver carbonate as a catalyst is a key feature of this methodology. nih.gov This approach represents a "click reaction" for pyrrole synthesis, highlighting its efficiency and reliability. nih.gov

| Catalyst | Reactants | Product Type | Key Advantage | Source |

| Silver Carbonate | Terminal Alkynes, Isonitriles | 2,4-disubstituted pyrroles | High regioselectivity, "Click reaction" | rsc.orgnih.gov |

| Silver-based | 2-pyridyl alkynyl carbinols, Isocyanides | Divergent synthesis of indolizines and pyrroles | Effective for highly functionalized products | rsc.org |

This table illustrates the utility of silver catalysis in the synthesis of substituted pyrroles.

Multicomponent Reactions (MCRs) for Pyrrole Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov They offer a streamlined approach to complex molecules like substituted pyrroles from simple precursors. bohrium.com

Niobium pentachloride (NbCl₅) has been identified as an effective and low-cost Lewis acid catalyst for various organic transformations, including the synthesis of pyrrole derivatives. researchgate.net It has been successfully employed in the multicomponent synthesis of tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrroles, achieving excellent yields and short reaction times under mild conditions. researchgate.netucsb.edu The synthesis involves the reaction of an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and 2,3-butanedione (B143835) at room temperature. ucsb.edu The strong Lewis acidity of NbCl₅ is a key factor in its catalytic activity. researchgate.net Furthermore, niobium-based catalysts have been utilized in ring-closing metathesis reactions to form 3-pyrroline (B95000) derivatives, which are precursors to pyrroles. nih.gov

| Catalyst | Reaction Type | Substrates | Yields | Source |

| NbCl₅ | Multicomponent | Toluidine, Benzaldehyde derivatives, 2,3-Butanedione | 49-98% | ucsb.edu |

| NbCl₅ | Multicomponent | β-ketoesters, Benzaldehydes | Good | researchgate.net |

| In situ generated Nb complex | Ring-Closing Metathesis | N,N-diallyl-p-toluenesulfonamide | Quantitative | nih.gov |

| Ammonium niobium oxalate (B1200264) (ANO) | Paal-Knorr | Primary amines, 1,4-dicarbonyl compounds | Up to 99% | researchgate.net |

This table highlights the application of Niobium catalysts in the synthesis of pyrrole and related structures.

The Mannich reaction is a classic multicomponent reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov This reaction and its variations are powerful tools for constructing substituted pyrroles. orientjchem.org In a typical approach, an amine, a carbonyl compound (like an aldehyde), and a compound with an active methylene group react to form the pyrrole scaffold. orientjchem.org The reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids. researchgate.net For instance, a one-pot, four-component strategy using a green and recyclable catalyst has been reported for the synthesis of dihydro-2-oxopyrroles. This reaction proceeds through the formation of an imine intermediate which then undergoes a Mannich-type reaction. orientjchem.org The versatility of the Mannich reaction allows for the synthesis of a wide array of pyrrole-based structures, including those with potential applications as anion receptors and chelating ligands. researchgate.net

| Reaction Type | Components | Intermediate Steps | Catalyst Examples | Source |

| Mannich-type MCR | Amine, Formaldehyde, Dialkyl acetylene (B1199291) dicarboxylate | Formation of imine, subsequent cyclization | Triphenylmethyl chloride | orientjchem.orgorientjchem.org |

| Mannich Reaction | Amine, Aldehyde, Active methylene compound | Formation of iminium cation | Chiral primary amines, transitional-metals, Brønsted and Lewis acids | researchgate.netnih.gov |

This table outlines the components and catalysts involved in Mannich-type multicomponent reactions for pyrrole synthesis.

Photochemical and Electrochemical Approaches to Pyrrole Synthesis

Modern synthetic chemistry increasingly turns to photochemical and electrochemical methods as sustainable and powerful tools for constructing complex molecules. These approaches offer unique reaction pathways, often under mild conditions, for the synthesis of pyrrole derivatives.

Photochemical Synthesis:

Photochemical reactions utilize light to activate molecules, leading to the formation of highly reactive intermediates. The synthesis of pyrroles can be achieved through various photochemical strategies:

From 2,5-dihydro-1H-pyrrole-2-thiones: Irradiation of 2,5-dihydro-1H-pyrrole-2-thiones in the presence of triethylamine (B128534) can lead to desulfurization, yielding the corresponding pyrrole derivatives. rsc.org This method provides a route to aromatize a pre-existing heterocyclic ring.

From Vinyl Azides: A metal-free photocatalytic [3+2] annulation of vinyl azides with α-carbonyl alkenes has been developed, using an organic dye as the photocatalyst. rsc.org This approach allows for the construction of polysubstituted pyrroles from acyclic precursors.

From 2H-Azirines: As strained three-membered rings, 2H-azirines are excellent precursors for photocatalytic [3+2] cycloaddition reactions with electron-deficient partners to form the five-membered pyrrole skeleton. rsc.org

A summary of representative photochemical methods is presented below:

| Precursor(s) | Reagents/Conditions | Product Type | Ref |

| 2,5-dihydro-1H-pyrrole-2-thiones | Irradiation, triethylamine | Substituted pyrroles | rsc.org |

| Vinyl azides, α-carbonyl alkenes | Organic dye photocatalyst (Mes-Acr-Ph+BF4-), visible light | Polysubstituted pyrroles | rsc.org |

| 2H-Azirines, electron-deficient alkenes | Photocatalyst | Substituted pyrroles | rsc.org |

Electrochemical Synthesis:

Electrochemical methods employ an electric current to drive oxidation or reduction reactions, providing a reagent-free activation strategy.

From Primary Amines and 1,3-Dicarbonyl Compounds: An electrochemical oxidative annulation of primary amines with 1,3-dicarbonyl compounds provides an efficient route to polysubstituted pyrroles. rsc.org This reaction proceeds through the in situ formation of an imine intermediate.

From Enamines: Pre-formed enamines can undergo electrochemical dimerization to yield polysubstituted pyrroles in an undivided cell. rsc.org Furthermore, a selective cross-coupling between two different enamines has been achieved by tuning their oxidation potentials with an additive like trifluoroethanol (TFE). rsc.org

Electropolymerization: The electrochemical oxidation of pyrrole monomers can produce conducting polymer films (polypyrrole) on an electrode surface. acs.org Different variants of polypyrrole with distinct properties can be synthesized by controlling the electrochemical conditions, such as current density. acs.org A recent study also explored the electrochemical synthesis of polycyclic fused aromatic pyrroles. rsc.org

Key electrochemical syntheses are summarized in the following table:

| Precursor(s) | Key Features | Product Type | Ref |

| Primary amines, 1,3-dicarbonyls | Electrochemical oxidative annulation | Polysubstituted pyrroles | rsc.org |

| Enamines | Dimerization or cross-coupling in an undivided cell | Polysubstituted pyrroles | rsc.org |

| Pyrrole monomers | Galvanostatic preparation, controlled current density | Polypyrrole films | acs.org |

| Naphthobipyrrole | Electrochemical polymerization | Poly(naphthobipyrrole) | rsc.org |

A novel electrochemical technique has also been developed for the precise para-position single-carbon insertion into polysubstituted pyrroles, a significant advancement for synthetic organic chemistry. scitechdaily.com This method, which utilizes distonic radical cation intermediates, allows for the molecular editing of aromatic rings. scitechdaily.com

Organocatalytic Strategies for Pyrrole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis due to its cost-effectiveness, low toxicity, and environmentally friendly nature. rsc.orgresearchgate.net Various organocatalytic strategies have been developed for the synthesis of pyrroles. rsc.orgresearchgate.netrsc.org

From Dicarbonyl Compounds and Amines: The Paal-Knorr synthesis, a classical method for preparing pyrroles, can be effectively catalyzed by organocatalysts. For instance, vitamin B1 has been used to catalyze the reaction of hexane-2,5-dione with substituted aromatic amines in ethanol (B145695) at room temperature. researchgate.net Choline chloride/urea has also been employed as an environmentally friendly solvent/catalyst system for the reaction of 1,4-diones with various amines. rsc.org

From Alkynes: N-methylimidazole can act as an organocatalyst in the one-pot reaction of primary amines with acetylene dicarboxylates and propiolates in an aqueous medium to afford functionalized pyrroles. rsc.org

The following table highlights some organocatalytic approaches to pyrrole synthesis:

| Organocatalyst | Substrates | Key Features | Ref |

| Vitamin B1 | Hexane-2,5-dione, aromatic amines | Eco-friendly, metal-free Paal-Knorr synthesis | researchgate.net |

| Choline chloride/urea | 1,4-diones, amines | "Green" protocol | rsc.org |

| N-Methylimidazole | Primary amines, acetylene dicarboxylates, propiolates | Aqueous medium, room temperature | rsc.org |

Reductive Cyclization of Nitrodienes for Pyrrole Formation

The reductive cyclization of nitro compounds is a powerful strategy for the synthesis of N-heterocycles. This approach has been applied to the formation of pyrroles from nitrodienes. A novel two-step method involves the [4+2]-cycloaddition of nitroalkenes with enol ethers to form cyclic nitronates, which then undergo a reductive ring contraction to yield polysubstituted pyrroles. researchgate.net

More broadly, the reductive cyclization of nitroarenes to form pyrrole-fused heterocycles has been achieved using various catalytic systems. researchgate.netnih.govnih.govresearchgate.net A notable development is the use of a heterogeneous cobalt catalyst for the cascade synthesis of pyrroles from nitroarenes using benign reductants like dihydrogen or formic acid. nih.govresearchgate.net This domino process avoids the need for solvents or external co-catalysts. nih.govresearchgate.net Additionally, a glucose-mediated one-pot multicomponent nitro-reductive cyclization has been reported for the direct synthesis of diverse pyrrole-fused heterocycles. nih.gov

Synthesis from Münchnones and Alkynes

A versatile and direct synthesis of pyrroles can be achieved from the reaction of imines, acid chlorides, and alkynes, mediated by isocyanides. nih.govorganic-chemistry.org This method is significant because it utilizes readily available starting materials and proceeds under mild, room-temperature conditions without the need for metal catalysts. organic-chemistry.org

Mechanistic studies suggest that this reaction proceeds through the in situ generation of imino analogues of münchnones. nih.govorganic-chemistry.org These intermediates then undergo a [3+2] cycloaddition with the alkyne to form the pyrrole ring, liberating an isocyanate as a byproduct. nih.govorganic-chemistry.org The reaction is compatible with a range of substrates, including aromatic and heteroaromatic imines, various acid chlorides, and electron-poor alkynes. organic-chemistry.org

Iodine-Catalyzed and Clay-Induced Syntheses

Iodine-Catalyzed Synthesis:

Molecular iodine has emerged as a simple, efficient, and mild Lewis acid catalyst for the synthesis of pyrroles. nih.govrsc.orgmdpi.comrsc.orgnih.gov

From 3-Amino-β-lactams: An expeditious method for preparing pyrroles fused with β-lactams involves reacting 3-amino-β-lactams with a 1,4-diketo compound in the presence of catalytic amounts of iodine. nih.govnih.gov This reaction can be performed at room temperature or under microwave irradiation. nih.govnih.gov

Four-Component Reaction: A straightforward one-pot synthesis of polysubstituted pyrroles has been developed through an iodine-catalyzed four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes under metal-free conditions. rsc.org

[3+2] Annulation: Highly substituted N-methyl pyrroles can be synthesized via an iodine-catalyzed [3+2] annulation between N-methyl-N-[(E)-1-(methylsulfanyl)-2-nitro-1-ethenyl]amine and β-nitrostyrenes under solvent- and metal-free conditions. rsc.org

Clay-Induced Synthesis:

Clays, such as montmorillonite (B579905) KSF, can act as solid acid catalysts for pyrrole synthesis, offering advantages in terms of handling, recovery, and environmental impact. scite.aimdpi.com The modified Paal-Knorr synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and amines can be effectively carried out using montmorillonite KSF clay, often providing excellent yields at room temperature. scite.aimdpi.com

Base-Mediated Ynone-Isocyanide [3+2] Cycloaddition

A transition-metal-free, base-promoted one-pot synthesis of 2,3,4-trisubstituted 1H-pyrroles has been developed. technion.ac.ilrsc.orgrsc.org This method relies on the [3+2] cycloaddition of ynones and isocyanides, such as tosylmethyl isocyanide (TosMIC). technion.ac.ilrsc.orgrsc.org

The key advantages of this reaction include its operational simplicity, atom economy, and tolerance for a wide range of functional groups on both the ynone and isocyanide substrates. technion.ac.ilrsc.orgrsc.org The reaction has been successfully applied to the synthesis of various pyrroles, including those with furan, thiophene, and bulky diphenyl hydroxy substituents, as well as for gram-scale synthesis. rsc.org

Synthetic Routes to 3,4-Dimethyl-1H-pyrrole-2,5-dione Derivatives

Derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione are known for their significant pharmacological properties. mdpi.comresearchgate.netnih.gov A key synthetic route to these compounds involves the reaction of 2,3-dimethylmaleic anhydride (B1165640) with N-substituted amidrazones. mdpi.com This condensation reaction yields a series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. mdpi.com Structural studies of these derivatives have revealed the presence of distinct Z and E stereoisomers. mdpi.com

The 3,4-dimethyl-1H-pyrrole-2,5-dione ring system in these compounds is essentially planar, though slight distortions can occur. mdpi.com Steric crowding from substituents can lead to significant conformational adjustments, such as twisting of the pyrrole-2,5-dione ring with respect to its N-substituent. mdpi.com

Regioselectivity and Stereoselectivity Control in Substituted Pyrrole Synthesis

The challenge in synthesizing pyrroles like this compound lies in controlling the precise arrangement of the phenyl and two methyl groups at the C2, C3, and C4 positions. Various synthetic strategies have been developed to address this, each offering different levels of regiochemical and stereochemical control.

A prominent and classical approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. uctm.eduorganic-chemistry.org The regioselectivity in this method is inherently dictated by the substitution pattern of the starting 1,4-dicarbonyl compound. organic-chemistry.org For the synthesis of this compound, the required precursor would be 3,4-dimethyl-1-phenylhexane-1,4-dione. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org While highly reliable for regiocontrol based on precursor synthesis, the standard Paal-Knorr reaction does not typically create stereocenters on the pyrrole ring itself, but can be used to generate chiral products if a chiral amine is used or if stereocenters are already present in the dicarbonyl precursor. acs.org

Modern variations of the Paal-Knorr reaction employ a range of catalysts to improve efficiency and conditions. Catalysts such as iron(III) chloride, magnesium iodide etherate, and various Brønsted and Lewis acids have been utilized to promote the cyclocondensation under milder conditions. uctm.eduorganic-chemistry.orgresearchgate.net

Multi-component reactions have emerged as powerful, atom-economical methods for constructing polysubstituted pyrroles with high regioselectivity. For instance, a three-component reaction of 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent (TiCl₄/Sm), has been shown to produce 1,2,3,5-tetrasubstituted pyrroles with high regioselectivity in short reaction times. acs.org The specific substitution pattern of the resulting pyrrole is determined by the choice of the three starting components.

Another regioselective approach involves the cycloisomerization of (Z)-(2-en-4-ynyl)amines . acs.org This method can be catalyzed by various metals, with the choice of catalyst influencing the outcome. For example, CuCl₂ is effective for certain substrates, while PdX₂/KX systems are superior for others, demonstrating catalyst-controlled regioselectivity. acs.org

For achieving specific substitution patterns like the 3,4-disubstitution, methods have been developed that utilize directing groups. A highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles was achieved using 3,4-bis(trimethylsilyl)-1H-pyrrole as a starting material. nih.gov By employing a suitable protecting group on the nitrogen, a highly regioselective mono-iodination can be performed, followed by a palladium-catalyzed cross-coupling reaction to introduce the first substituent. The process can be repeated at the other trimethylsilyl-bearing position to introduce a second, different substituent, thus allowing for the controlled synthesis of unsymmetrical 3,4-disubstituted pyrroles. nih.gov

The rearrangement of O-vinyl oximes , derived from the iridium-catalyzed isomerization of O-allyl oximes, offers a pathway to either 2,3,4- or 2,3,5-trisubstituted pyrroles. The regiochemical outcome is controlled by the reaction conditions and the nature of the substituents. nih.gov When enolization is favored, a nih.govnih.gov-sigmatropic rearrangement followed by a Paal-Knorr type cyclization yields the 2,3,4-trisubstituted pyrrole. Conversely, if enolization is disfavored, a acs.orgnih.gov-rearrangement occurs first, leading to the 2,3,5-trisubstituted isomer. nih.gov This method provides a clear example of how mechanistic pathways can be steered to control regioselectivity.

While the synthesis of the aromatic pyrrole ring itself does not typically involve the creation of stereocenters, the stereoselective reduction of substituted pyrroles is a key strategy for producing highly functionalized pyrrolidines with multiple stereocenters. acs.orgnih.gov For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity. acs.org The substituents on the pyrrole ring can direct the approach of hydrogen, leading to a controlled formation of new stereocenters in the resulting pyrrolidine. acs.orgnih.gov

Table 1: Regioselective Synthesis of Substituted Pyrroles

Table 2: Stereoselective Synthesis of Pyrrolidine Derivatives from Pyrroles

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethyl 2 Phenyl 1h Pyrrole and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring and Phenyl Moiety

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.netresearchgate.net The reactivity of the pyrrole ring is significantly greater than that of benzene (B151609). The substitution pattern is governed by the stability of the cationic intermediate (Wheland intermediate), with substitution at the C2 (α) position being favored over the C3 (β) position due to more extensive resonance stabilization of the intermediate. pearson.comquora.com

In 3,4-dimethyl-2-phenyl-1H-pyrrole, the C2 and C5 positions are the most activated sites for electrophilic attack. Since the C2 position is already substituted with a phenyl group, electrophilic substitution is expected to occur predominantly at the C5 position. The electron-donating methyl groups at the C3 and C4 positions further increase the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles. libretexts.org

The phenyl substituent at C2 can also undergo electrophilic aromatic substitution. The pyrrole ring acts as a strong activating, ortho-, para-directing group for the phenyl moiety. However, due to the high reactivity of the pyrrole nucleus itself, reactions often occur preferentially on the heterocycle unless it is deactivated or the reaction conditions are carefully controlled. In cases where the pyrrole nitrogen is protected by a bulky group, electrophilic substitution on the phenyl ring becomes more feasible.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in acetic anhydride (B1165640) typically yields the 5-nitro derivative. researchgate.net The reaction is often carried out at low temperatures to prevent polymerization and side reactions.

Halogenation: Bromination or chlorination readily occurs at the C5 position, often without the need for a Lewis acid catalyst, which is typically required for the halogenation of less reactive aromatics like benzene. libretexts.orglumenlearning.com

Friedel-Crafts Acylation: This reaction, which introduces an acyl group, can be performed using an acid chloride or anhydride with a Lewis acid catalyst. researchgate.net Acylation almost exclusively occurs at the available C5 position. The resulting ketone can be a valuable intermediate for further synthesis.

Nucleophilic Reactions at the Pyrrole Nitrogen Atom

The hydrogen atom attached to the pyrrole nitrogen is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can participate in various substitution reactions.

N-Alkylation and N-Acylation: The deprotonated pyrrole nitrogen readily attacks electrophiles like alkyl halides or acyl chlorides, leading to N-substituted pyrrole derivatives. researchgate.netrsc.org This process is a fundamental method for introducing functional groups onto the nitrogen atom, which can be crucial for modifying the compound's electronic properties or for use as a protecting group in subsequent reactions. researchgate.net For example, N-alkylation is a key step in the synthesis of various biologically active pyrrole-containing molecules. researchgate.net The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.

| Reaction | Reagent | Product | Notes |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | 1-Alkyl-3,4-dimethyl-2-phenyl-1H-pyrrole | A common method for introducing alkyl chains. |

| N-Acylation | Base (e.g., NaH), Acyl Chloride (RCOCl) | 1-Acyl-3,4-dimethyl-2-phenyl-1H-pyrrole | Forms N-acylpyrroles, which can serve as protecting groups. |

| N-Sulfonylation | Base (e.g., NaH), Sulfonyl Chloride (RSO₂Cl) | 1-Sulfonyl-3,4-dimethyl-2-phenyl-1H-pyrrole | Produces N-sulfonylated pyrroles, often used to control regioselectivity in subsequent reactions. nih.gov |

Oxidation and Reduction Pathways of Functional Groups on Pyrrole Derivatives

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or polymerization, forming polypyrrole, a conducting polymer. researchgate.net However, controlled oxidation can yield useful products. For instance, oxidation of certain pyrrole derivatives with reagents like chromium trioxide can form 3-pyrrolin-2-ones. pu.ac.ke The phenyl ring and methyl groups are generally stable to mild oxidizing agents that would affect the pyrrole ring. Ozonolysis, a powerful oxidative method, leads to ring cleavage (see section 3.5).

Reduction: The aromatic pyrrole ring can be reduced to less saturated heterocycles like pyrrolines and fully saturated pyrrolidines. wikipedia.org The choice of reducing agent and conditions determines the extent of reduction.

Birch Reduction: The reduction of electron-deficient pyrroles using alkali metals (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source is an effective method for synthesizing 3-pyrrolines. pu.ac.ke For a substrate like this compound, placing an electron-withdrawing group (EWG) at the C5 position would facilitate this transformation, controlling the regiochemistry of the reduction. pu.ac.ke

Catalytic Hydrogenation: While challenging due to the aromatic stability and potential for catalyst poisoning by the nitrogen atom, catalytic hydrogenation over catalysts like rhodium or ruthenium can achieve full reduction to the corresponding pyrrolidine. This often requires high pressures and temperatures.

Reduction of Functional Groups: Functional groups attached to the pyrrole scaffold can be selectively reduced. For example, a ketone introduced at the C5 position via Friedel-Crafts acylation can be reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. A nitro group can be reduced to an amine, providing a handle for further functionalization. youtube.com

Cross-Coupling Reactions for Pyrrole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize pyrrole rings. researchgate.net These reactions typically require a halogenated pyrrole derivative as a substrate. For this compound, halogenation would first be performed at the C5 position.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This method is highly effective for creating biaryl linkages and functionalizing heterocyclic compounds. nih.govresearchgate.net

To apply this to this compound, one of two general strategies would be employed:

Strategy 1: Halogenate the pyrrole at C5 to give 5-halo-3,4-dimethyl-2-phenyl-1H-pyrrole. This derivative can then be coupled with various aryl or vinyl boronic acids.

Strategy 2: Convert the pyrrole into a boronic acid or ester derivative. This can be achieved by halogenating at C5, followed by a lithium-halogen exchange and reaction with a trialkyl borate. This pyrrole-boronic ester can then be coupled with various organohalides.

Nitrogen protection, often with groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM), can be beneficial to prevent side reactions and improve yields. nih.govnih.gov

Typical Suzuki Coupling Conditions:

| Component | Example |

|---|---|

| Pyrrole Substrate | 5-Bromo-3,4-dimethyl-2-phenyl-1H-pyrrole (N-protected) |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.comresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃ nih.govresearchgate.net |

| Solvent | Dioxane/Water, Dimethoxyethane (DME) nih.govresearchgate.net |

Heck Coupling

The Mizoroki-Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgorganic-chemistry.org This reaction offers a reliable method for introducing vinyl groups onto the pyrrole ring.

Similar to the Suzuki coupling, a 5-halo-3,4-dimethyl-2-phenyl-1H-pyrrole derivative would be the typical starting material. This is then reacted with an alkene, such as styrene (B11656) or an acrylate (B77674) ester, to append a vinyl substituent at the C5 position. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govlibretexts.org Intramolecular Heck reactions of pyrrole derivatives have also been developed to construct fused ring systems, yielding pyrroline (B1223166) derivatives with high enantioselectivity. acs.org

Ring Cleavage Reactions of Pyrrole Heterocycles

While the aromatic pyrrole ring is generally stable, it can undergo cleavage under specific, often harsh, conditions.

Ozonolysis: This powerful oxidative cleavage method breaks the double bonds within the pyrrole ring. Subsequent workup can lead to a variety of fragments. For instance, ozonolysis of N-protected pyrroles followed by a reductive workup has been used as a deprotection strategy, converting the pyrrole ring into a formamide (B127407) without affecting stereocenters elsewhere in the molecule. nih.gov

Ciamician–Dennstedt Rearrangement: This classic reaction involves the ring expansion of a pyrrole to a 3-halopyridine. It occurs upon reaction of the pyrrole with a dihalocarbene (e.g., dichlorocarbene, :CCl₂), generated from chloroform (B151607) and a strong base. The reaction proceeds through the formation of a dichlorocyclopropane intermediate fused to the pyrrole ring, which then rearranges to the pyridine (B92270) system. wikipedia.org

Hydroxylamine-induced Cleavage: In some specific cases, treatment of pyrrole derivatives, particularly those with electron-withdrawing groups, with hydroxylamine (B1172632) can lead to cleavage of the ring to form open-chain dinitriles or other products.

These ring-cleavage reactions, while destructive to the pyrrole core, provide synthetic pathways to different classes of compounds that may not be easily accessible otherwise.

Metalation Reactions of the Phenyl Group

The functionalization of pyrrole derivatives through metalation is a key strategy for introducing a variety of substituents. While metalation typically occurs at the C2 (α) position of the pyrrole ring due to its higher acidity, directing the reaction to other positions, such as the N-phenyl group of N-arylpyrroles, is also possible under specific conditions. researchgate.net

Research on the metalation of 1-phenylpyrrole (B1663985) using organolithium reagents like n-butyllithium has shown that the reaction's outcome is highly dependent on the stoichiometry of the metalating agent. When an equivalent amount of n-butyllithium is used, the reaction primarily yields 1-phenylpyrrole-2-carboxylic acid after carboxylation, indicating metalation at the C2 position of the pyrrole ring. researchgate.net However, using an excess of the organolithium compound can lead to the formation of a cyclic ketone, 5-ketopyrrolo[1,2-a]indole, suggesting a more complex reaction pathway involving both the pyrrole and phenyl rings. researchgate.net

Deprotonative metalation offers a regioselective method for functionalizing aromatic heterocycles. researchgate.net For N-arylpyrroles, including N-phenylpyrrole, studies using mixed lithium-zinc bases have demonstrated that the reaction can be directed to the N-substituent. researchgate.net For instance, the metalation of N-phenylpyrrole in hexane (B92381) with a base prepared from LiTMP and ZnCl₂·TMEDA selectively occurs at the C2 position of the pyrrole ring. However, for other N-aryl substituents like 2-thienyl, 3-pyridyl, or 4-methoxyphenyl, the metalation takes place on the substituent itself. researchgate.net This suggests that the electronic properties of the N-aryl group play a crucial role in directing the site of metalation. In the case of this compound, the phenyl group is at the C2 position, not the nitrogen atom. Directed metalation of this phenyl group would likely require a directing group on the phenyl ring itself or reaction conditions that favor C-H activation on the phenyl ring over the N-H or remaining C-H bonds of the pyrrole core.

Table 1: Regioselectivity in the Metalation of Phenylpyrrole Derivatives

| Pyrrole Derivative | Metalating Agent | Stoichiometry | Primary Product (after quenching) | Reference |

|---|---|---|---|---|

| 1-Phenylpyrrole | n-Butyllithium | 1 equivalent | 1-Phenylpyrrole-2-carboxylic acid | researchgate.net |

| 1-Phenylpyrrole | n-Butyllithium | Excess | 5-Ketopyrrolo[1,2-a]indole | researchgate.net |

| N-Phenylpyrrole | LiTMP/ZnCl₂·TMEDA | N/A | 2-Iodo-1-phenylpyrrole (after iodolysis) | researchgate.net |

Reaction Mechanisms of Pyrrole Polymerization

The polymerization of pyrrole and its derivatives to form conductive polypyrroles (PPy) can be achieved through chemical or electrochemical methods. researchgate.net Despite extensive research, the exact mechanism, particularly for electropolymerization, remains a subject of debate. psu.edursc.org

Electrochemical Polymerization: Electropolymerization is a common and efficient method for synthesizing polypyrrole films. rsc.orgrsc.org The process is generally understood to proceed via an oxidative coupling mechanism, but several variations have been proposed, differing mainly in the initiation step. psu.edursc.org

Initiation: The most widely accepted mechanism, proposed by Diaz, begins with the oxidation of a pyrrole monomer at the electrode surface to form a radical cation. psu.edursc.org

Propagation: Two of these radical cations then couple, typically at the α-positions (C2 and C5), and lose two protons to form a neutral dimer. This dimer is more easily oxidized than the monomer, so it is immediately oxidized to its radical cation, which can then react with other monomer radical cations or oligomers to propagate the polymer chain. enpress-publisher.com

Termination and Doping: The polymerization continues, leading to the formation of the polymer. enpress-publisher.com The resulting polymer is in its oxidized, conductive (doped) state, with anions from the electrolyte incorporated to balance the positive charges (polarons and bipolarons) on the polymer backbone. psu.edu

Alternative mechanisms have also been suggested. Kim et al. proposed a mechanism where polymerization is initiated by the loss of two electrons and a proton from a pyrrole monomer to form an active intermediate, Py+. psu.edursc.org Another proposal involves the direct reaction of a monomer radical cation with a neutral monomer molecule. rsc.org The specific pathway can be influenced by factors such as the solvent, electrolyte, pH, and temperature. psu.edursc.org For example, in highly acidic solutions, an acid-catalyzed trimerization can occur, leading to a non-conductive form of polypyrrole and passivation of the electrode. acs.org

Chemical Polymerization: Chemical polymerization uses oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to initiate the reaction. researchgate.netenpress-publisher.com The mechanism is generally considered to be analogous to electropolymerization, where the oxidant removes an electron from the pyrrole monomer to form a radical cation, which then initiates the polymerization cascade. researchgate.net The rate of polymerization is dependent on the type of oxidizing agent used, with ammonium persulfate often leading to faster polymerization than ferric chloride. enpress-publisher.com

For substituted pyrroles like this compound, the substituents can affect the polymerization process. The electron-donating methyl groups at the 3 and 4 positions would lower the oxidation potential of the monomer, making it easier to polymerize. However, the bulky phenyl group at the C2 position could introduce steric hindrance, potentially affecting the planarity and conductivity of the resulting polymer.

Table 2: Proposed Mechanisms for Pyrrole Electropolymerization

| Proposed Mechanism | Initiation Step | Key Intermediate | Reference |

|---|---|---|---|

| Diaz Mechanism | Oxidation of monomer to radical cation | Pyrrole radical cation | psu.edursc.org |

| Kim's Mechanism | Loss of two electrons and one proton from monomer | Py+ intermediate | psu.edursc.org |

| Pletcher et al. | Reaction of a radical cation with a neutral monomer | Dimer cation | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 2 Phenyl 1h Pyrrole

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Vis absorption data for 3,4-dimethyl-2-phenyl-1H-pyrrole was found in the available literature. For reference, the electronic absorption spectra of pyrrole (B145914) derivatives are generally characterized by transitions involving the π-electron system of the heterocyclic ring. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyrrole ring and the phenyl group.

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for this compound is not available. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected, and subsequent fragmentation would likely involve the loss of methyl groups or cleavage of the bond between the pyrrole and phenyl rings.

Elemental Analysis

Specific elemental analysis data for this compound is not documented in the reviewed sources. Theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₃N.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent |

| Carbon | C | 12.011 | 12 | 84.17% |

| Hydrogen | H | 1.008 | 13 | 7.65% |

| Nitrogen | N | 14.007 | 1 | 8.18% |

Computational and Theoretical Chemistry Studies of 3,4 Dimethyl 2 Phenyl 1h Pyrrole

Quantum Chemical Approaches for Electronic Structure and Conformation

Quantum chemical methods are fundamental tools for understanding the electronic structure, stability, and reactivity of molecules. These approaches can be broadly categorized by their level of theory, which dictates the balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and efficiency. It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. It is widely used for geometry optimizations and energy calculations of organic molecules. For instance, DFT calculations using the B3LYP method have been successfully applied to validate the structures of various pyrrole-2,3-dicarboxylate derivatives.

PBE1PBE (Perdew-Burke-Ernzerhof): Another popular hybrid functional, often used for similar purposes as B3LYP, providing a different balance of exchange and correlation components.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected functional, particularly effective for studying systems with significant charge-transfer character and for predicting electronic excitation energies, making it suitable for Time-Dependent DFT calculations.

TD-DFT (Time-Dependent Density Functional Theory): An extension of DFT used to investigate excited states and predict UV-Vis absorption spectra. For example, TD-DFT has been used to reproduce the experimental absorption spectra of 1,2,4-triazole (B32235) thione derivatives and other heterocyclic systems.

For 3,4-dimethyl-2-phenyl-1H-pyrrole, these DFT methods would be invaluable for determining its optimized geometry, electronic properties like HOMO-LUMO energy gaps, and predicting its spectroscopic behavior.

Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data for parametrization.

Hartree-Fock (HF): This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation, which can limit its accuracy for many properties.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by adding electron correlation effects through perturbation theory, typically to the second order (MP2). It is often the first step beyond the HF approximation and provides a more accurate description of molecular systems, though at a higher computational cost. MP2 is particularly useful for systems where electron correlation is important.

Application of HF and MP2 methods to this compound would provide benchmark data on its energy and structure, with MP2 offering a more refined view by accounting for electron correlation.

Semiempirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. They are much faster than ab initio or DFT methods, making them suitable for very large molecules.

AM1 (Austin Model 1): A widely used semiempirical method that provides reasonable predictions for heats of formation and molecular geometries for a wide range of organic molecules. While less accurate than higher-level methods, AM1 can be a powerful tool for initial conformational searches and for studying large molecular systems.

Density-Functional Tight-Binding (DFTB) is an approximation of DFT. It uses a minimal basis set and pre-calculated parameters, allowing for the rapid calculation of electronic properties for very large systems. DFTB models inherit some of the characteristics of the DFT functional they are based on, such as PBE.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for predicting its properties and reactivity.

The relative orientation of the phenyl and pyrrole (B145914) rings in this compound is a key structural feature. This orientation is defined by the dihedral angle between the two rings. Computational methods can be used to calculate the potential energy surface as a function of this dihedral angle, revealing the most stable conformation and the energy barriers to rotation.

While no specific studies on the rotational potential of this compound are available, research on analogous systems highlights the importance of this parameter. For example, in a related compound, ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate, the dihedral angle between the pyrrole and phenyl rings was found to be 41.55°. In another case, 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one, the dihedral angle between the phenyl ring and the heterocyclic system is much smaller at 7.28°. These examples demonstrate that the preferred conformation is highly sensitive to the specific substitution pattern on the heterocyclic core.

For this compound, a computational scan of the phenyl-pyrrole dihedral angle using methods like DFT would elucidate the ground-state geometry and the energetic cost of rotation, which has implications for its crystal packing and interactions in different environments.

Intermolecular Interactions and Dimerization StudiesComputational studies focusing on the specific intermolecular interactions, potential for dimerization, and the energetics of such dimers for this compound are absent from the surveyed literature. Studies on other pyrrole derivatives show that N-H---O or π-π stacking interactions often drive dimerization, but specific findings for the title compound are not available.

Due to this lack of specific data, the generation of an informative and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible.

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in determining the supramolecular architecture and properties of pyrrole-containing compounds. In the solid state, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the π-system of the pyrrole and phenyl rings can act as acceptors. In the case of this compound, intermolecular N-H···π interactions could be a significant feature of its hydrogen bonding network. The formation of dimers or polymeric chains through these interactions is a common motif in the crystal structures of similar pyrrole derivatives. uni-regensburg.denih.govnih.gov Computational studies, typically using density functional theory (DFT), are instrumental in calculating the interaction energies and geometric parameters of these hydrogen bonds, providing insight into the stability of different potential packing arrangements. mdpi.comchemrxiv.org

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonding. wikipedia.orgresearchgate.netias.ac.in By identifying bond critical points (BCPs) in the electron density, AIM analysis can elucidate the nature and strength of both covalent and non-covalent interactions, including weak hydrogen bonds. researchgate.net For this compound, an AIM study would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of any identified hydrogen bonds. The values of these parameters would indicate whether the interactions are predominantly electrostatic or have some degree of covalent character. Such an analysis would provide a more profound understanding of the forces governing the molecular structure. researchgate.netias.ac.in

Spectroscopic Parameter Prediction and Validation

Simulated IR, Raman, and UV-Vis Spectra

Computational methods are widely used to simulate the vibrational (IR and Raman) and electronic (UV-Vis) spectra of molecules. These simulations, typically performed using DFT and time-dependent DFT (TD-DFT), can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. For this compound, simulated IR and Raman spectra would reveal the characteristic vibrational frequencies associated with the N-H, C-H, C-N, and C-C stretching and bending modes of the pyrrole and phenyl rings. The simulated UV-Vis spectrum would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are likely to be π→π* transitions within the conjugated system.

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective and widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govimist.ma This method, often employed in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. mdpi.com For this compound, a GIAO calculation would predict the chemical shifts for the protons and carbon atoms of the pyrrole and phenyl rings, as well as the methyl groups. Comparing these predicted shifts with experimental data can help to confirm the molecular structure and assign the signals in the NMR spectra. mdpi.comyoutube.com

Nonlinear Optical (NLO) Properties Calculations

Static and Dynamic Hyperpolarizability (β₀)

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. dtic.milirphouse.com The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Computational methods, such as DFT, can be used to calculate both the static (frequency-independent) and dynamic (frequency-dependent) hyperpolarizabilities. rsc.orgresearchgate.netresearchgate.net For this compound, the phenyl group can act as an electron-withdrawing group, and the pyrrole ring can act as an electron-donating group, potentially giving rise to NLO activity. Calculations of the static and dynamic hyperpolarizability would quantify this potential and provide insight into the molecule's structure-property relationships.

Chemical Reactivity Descriptors (e.g., MEP Surface, Fukui Function Analysis)

The chemical reactivity of a molecule, including its susceptibility to electrophilic or nucleophilic attack, can be elucidated through the use of various computational descriptors. These tools, derived from quantum chemical calculations, provide a quantitative and visual understanding of a molecule's electronic structure and reactivity.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrostatic interactions. It is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack.

Fukui Function Analysis: The Fukui function is a more sophisticated descriptor of local reactivity, derived from conceptual density functional theory (DFT). It quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron). A high value of f+(r) at a specific atomic site indicates that this site is a good electrophile.

f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron). A high value of f-(r) indicates a good nucleophilic site.

f0(r): Describes the reactivity towards a radical attack.

For this compound, a Fukui function analysis would likely reveal that the nitrogen atom and certain carbon atoms on the pyrrole ring are the most susceptible to electrophilic attack (high f-(r) values). The phenyl ring and the methyl-substituted carbons would also have distinct Fukui function values, providing a detailed picture of the molecule's reactivity profile.

A hypothetical table of condensed Fukui function values for the atoms of this compound might look like this, although it is important to reiterate that this is illustrative and not based on actual published data for this specific molecule.

Hypothetical Condensed Fukui Function Values for this compound

| Atom | f+(r) (Electrophilic Attack) | f-(r) (Nucleophilic Attack) |

| N1 | 0.08 | 0.25 |

| C2 | 0.15 | 0.10 |

| C3 | 0.12 | 0.18 |

| C4 | 0.11 | 0.17 |

| C5 | 0.20 | 0.05 |

| C(phenyl) | Varied | Varied |

| C(methyl) | Varied | Varied |

Computational Modeling for Material Design and Screening

Computational modeling plays a pivotal role in the rational design and screening of new materials with desired properties. By simulating the behavior of molecules at the atomic level, researchers can predict their suitability for various applications, such as organic electronics, nonlinear optics, and drug design, thus saving significant time and resources compared to traditional experimental approaches.

For this compound and its derivatives, computational modeling could be employed to explore their potential in several areas:

Organic Electronics: The electronic properties of pyrrole-based polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Computational screening could be used to predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (which is related to the material's color and conductivity), and charge transport properties. By systematically modifying the structure of this compound (e.g., by adding different substituent groups), it is possible to tune these electronic properties to meet the requirements of specific devices.

Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are sought after for applications in NLO materials, which are used in technologies like optical switching and frequency conversion. Computational methods can be used to calculate the first and second hyperpolarizabilities of this compound and its derivatives, providing a way to screen for promising NLO candidates.

Drug Design: Pyrrole derivatives are known to exhibit a wide range of biological activities. Computational modeling, through techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. This allows for the virtual screening of large libraries of compounds to identify potential drug candidates.

The following table illustrates the type of data that would be generated in a computational screening study for material design, again using hypothetical values for this compound and a hypothetical derivative.

Hypothetical Computational Data for Material Design Screening

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| This compound | -5.8 | -1.2 | 4.6 | 5 x 10-30 |

| Derivative A | -5.5 | -1.5 | 4.0 | 15 x 10-30 |

Applications of 3,4 Dimethyl 2 Phenyl 1h Pyrrole Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The versatility of 3,4-dimethyl-2-phenyl-1H-pyrrole derivatives makes them valuable building blocks for a variety of organic electronic and optoelectronic materials. By modifying the core pyrrole (B145914) structure, researchers can fine-tune the material's properties to suit specific applications.

Conductive Polymers (e.g., Polypyrroles)

Polypyrroles (PPy) are intrinsically conducting polymers that have garnered widespread attention for their excellent environmental stability, high conductivity, and simple synthesis. mdpi.comnih.gov The incorporation of this compound into polypyrrole chains can influence the resulting polymer's properties. The substitution on the pyrrole ring can improve solubility and processability, which are often challenges with unsubstituted polypyrrole. mdpi.com

The polymerization of pyrrole monomers, including substituted ones, typically occurs at the α-position (2 and 5 positions) of the pyrrole ring. mdpi.com This process can be achieved through chemical oxidation or electrochemical methods. wikipedia.org In chemical oxidation, an oxidizing agent like iron(III) chloride is used, while electrochemical polymerization involves the application of an electrical potential to a solution containing the monomer. mdpi.comwikipedia.org The resulting polymers are often in the form of a black powder or a film. mdpi.com The introduction of methyl groups at the 3 and 4 positions, as in this compound, can influence the polymer's structure and, consequently, its electronic and mechanical properties. For instance, blocking the beta-positions can affect the degree of crosslinking in the polymer network. researchgate.net

| Property | Description | Relevance of this compound |

| Conductivity | The ability to conduct electricity, a key feature of polypyrroles. mdpi.com | Substituents can modulate the electronic properties and conductivity of the resulting polymer. |

| Solubility | The ability to dissolve in a solvent, which is crucial for processing and device fabrication. mdpi.com | The dimethyl and phenyl groups can enhance solubility compared to unsubstituted polypyrrole. mdpi.com |

| Processability | The ease with which a material can be formed into a desired shape or film. mdpi.com | Improved solubility often leads to better processability. mdpi.com |

| Stability | The ability to maintain its properties over time and under various environmental conditions. mdpi.com | The core polypyrrole structure is known for its good environmental stability. mdpi.com |

Organic Photovoltaics (OPVs)

Organic photovoltaics, or solar cells, represent a promising technology for renewable energy. The efficiency of these devices has been rapidly improving, with some reaching over 19%. researchgate.net The active layer in an OPV is typically a blend of a polymer donor and a non-fullerene acceptor (NFA). nih.gov Derivatives of this compound can be incorporated into the design of these materials.

The nitrogen atom within the pyrrole ring of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) enhances the electron-donating capability of the conjugated system. researchgate.net This is a desirable characteristic for the donor material in an OPV. By carefully designing the molecular structure, it is possible to fine-tune the energy levels, absorption properties, and charge transport characteristics of the materials used in OPVs. nih.govresearchgate.net

| Device Parameter | Significance | Role of Pyrrole Derivatives |

| Power Conversion Efficiency (PCE) | The overall efficiency of converting light into electricity. nih.gov | Molecular design of donor and acceptor materials, potentially including pyrrole derivatives, is crucial for high PCE. researchgate.netnih.gov |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell. | The energy levels of the donor and acceptor materials, which can be tuned with pyrrole derivatives, determine Voc. |

| Short-Circuit Current (Jsc) | The maximum current available from a solar cell. | The light absorption properties and charge mobility of the active layer materials influence Jsc. |

| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve. | Morphology and charge transport properties of the active layer impact the FF. |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. nih.gov Diketopyrrolopyrrole (DPP) based materials are widely studied for this purpose due to their excellent charge transport properties. nih.gov

While the provided search results focus more on DPP-based materials, the principles of designing high-mobility organic semiconductors are relevant. Factors such as a planar molecular backbone, a large π-conjugated system, and strong intermolecular interactions (π-π stacking) are crucial for efficient charge transport. nih.gov The structure of this compound derivatives could be engineered to promote these characteristics, making them potential candidates for use in OFETs.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are used in displays and lighting applications. The performance of an OLED, including its efficiency and color purity, depends on the properties of the organic materials used in its various layers, particularly the emissive layer. nih.govnih.gov

Pyrrole derivatives have been explored for their potential in OLEDs. For instance, carbazole (B46965) derivatives, which contain a pyrrole ring fused with a benzene (B151609) ring, have shown promise as emissive materials, achieving high luminance and external quantum efficiencies. nih.govresearchgate.net The design of these molecules often aims to reduce intermolecular aggregation in the solid state to achieve pure and efficient emission. nih.gov The steric hindrance introduced by substituents like the methyl and phenyl groups in this compound could be a strategy to control aggregation and tune the emissive properties.

| OLED Performance Metric | Description | Relevance of Pyrrole Derivatives |

| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. nih.gov | Molecular design of the emitter, potentially a pyrrole derivative, is key to high EQE. nih.govnih.gov |

| Luminance | The intensity of light emitted per unit area. nih.govnih.gov | Efficient emitters and good charge balance in the device lead to high luminance. nih.gov |

| Color Purity (CIE coordinates) | The specificity of the color of light emitted. nih.gov | The molecular structure of the emitter determines the emission wavelength and thus the color. nih.gov |

| Turn-on Voltage | The voltage at which the OLED begins to emit light. researchgate.net | The energy levels of the materials in the OLED stack influence the turn-on voltage. |

Electrochromic Devices

Electrochromic devices can change their color upon the application of an electrical voltage. This property makes them suitable for applications such as smart windows and displays. bohrium.comresearchgate.net Conducting polymers, including those based on pyrrole, are often used as the active material in these devices. bohrium.com

The color changes in these polymers are a result of redox reactions (oxidation and reduction) that alter their electronic structure and, consequently, their light absorption properties. researchgate.net The performance of an electrochromic device is characterized by parameters such as optical contrast (the difference in transmittance between the colored and bleached states), switching time (how quickly the color change occurs), and coloration efficiency (the change in optical density per unit of injected charge). bohrium.comresearchgate.net Copolymers of pyrrole derivatives with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), have been shown to exhibit rich electrochromic behavior with multiple color states. pku.edu.cn

A study on a dithieno[3,2-b:2′,3′-d]pyrrole derivative, P(DTP-Ph-Pyr), demonstrated its electrochromic properties with color transitions between orange and blue. researchgate.net The polymer exhibited good optical contrast and coloration efficiency, particularly in the near-infrared region. bohrium.com

Luminescent and Display Materials

The luminescent properties of this compound derivatives make them attractive for use in various display technologies. Their ability to emit light upon excitation can be harnessed in applications beyond OLEDs.

The search results indicate that pyrrole-containing compounds, such as pyrene-benzimidazole derivatives, have been investigated as blue emitters. nih.gov A key challenge in developing such materials is to prevent aggregation-induced quenching of luminescence in the solid state. nih.gov The molecular design of this compound, with its substituent groups, could play a role in mitigating these effects and achieving efficient solid-state luminescence.

Solar Cells and Dye-Sensitized Solar Cells

While direct applications of this compound in solar cells are not extensively documented in mainstream research, the broader class of pyrrole-containing compounds has shown significant promise in the field of dye-sensitized solar cells (DSSCs). DSSCs are a type of low-cost solar cell that mimics the natural process of photosynthesis. They typically consist of a porous layer of titanium dioxide (TiO2), a sensitizer (B1316253) dye, an electrolyte, and a counter electrode. youtube.com The dye is a crucial component, responsible for absorbing sunlight and injecting electrons into the conduction band of the TiO2.

The performance of a DSSC is heavily reliant on the photophysical and electrochemical properties of the dye. Pyrrole-based dyes are attractive candidates due to their strong absorption in the visible region, high molar extinction coefficients, and tunable electrochemical properties, which can be modified through chemical synthesis. For instance, the introduction of donor and acceptor groups into the pyrrole scaffold can modulate the HOMO and LUMO energy levels, facilitating efficient electron injection and dye regeneration.

Although specific research on this compound as a primary sensitizer is limited, its structural motifs are relevant. The phenyl group can act as an electron-donating or -accepting moiety depending on its substitution, while the dimethyl groups can influence the solubility and steric properties of the dye, preventing aggregation on the TiO2 surface. The pyrrole core itself is an excellent electron-rich system that can be part of a larger conjugated framework in a donor-π-acceptor (D-π-A) dye architecture.

| Component | Function | Relevance of Pyrrole Derivatives |

|---|---|---|

| Sensitizer Dye | Absorbs sunlight and injects electrons into the semiconductor. | Pyrrole scaffolds can form the core of efficient D-π-A dyes with tunable photophysical and electrochemical properties. |

| Semiconductor | Accepts and transports electrons from the dye. | Typically titanium dioxide (TiO2). |

| Electrolyte | Regenerates the oxidized dye. | Contains a redox couple, such as iodide/triiodide. youtube.com |

| Counter Electrode | Catalyzes the reduction of the redox couple. | Often platinum or carbon-based materials. |

Development of Functional Materials and Sensing Technologies

The versatility of the this compound scaffold extends beyond solar applications into the realm of functional materials and sensors. Its ability to act as a precursor for more complex structures and its inherent responsiveness to external stimuli make it a valuable component in materials design.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This compound and its derivatives are excellent candidates for use as building blocks in such assemblies due to the presence of the pyrrolic N-H group, which can act as a hydrogen bond donor, and the aromatic phenyl group, which can participate in π-π stacking interactions.

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a macrocycle. The synthesis of such structures often relies on templating strategies where non-covalent interactions guide the assembly of the components before the final covalent capture. The pyrrole moiety can be incorporated into either the thread or the macrocycle, providing recognition sites for the other component. For example, the pyrrole N-H can form hydrogen bonds with crown ethers or other hydrogen bond acceptors.

Molecular capsules are another class of supramolecular assemblies that can encapsulate guest molecules within a defined cavity. The self-assembly of these capsules is driven by a combination of hydrogen bonding, metal coordination, and solvophobic effects. Pyrrole-containing ligands can be designed to coordinate with metal ions, leading to the formation of discrete, cage-like structures. The dimensions and guest-binding properties of these capsules can be tuned by modifying the substituents on the pyrrole ring.

The this compound core is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the pyrrole ring, particularly at the positions adjacent to the nitrogen and at the N-H group itself, allows for a variety of chemical transformations.

One important class of compounds that can be derived from pyrroles are the pyrrolo[3,2-b]pyrroles. These are ladder-type heteroaromatic compounds with interesting electronic and photophysical properties. nih.gov The synthesis of these scaffolds can involve the condensation of a-amino pyrroles with dicarbonyl compounds or other cyclization strategies. The resulting pyrrolo[3,2-b]pyrrole (B15495793) core is a highly electron-rich system that can be further functionalized to create materials for organic electronics.